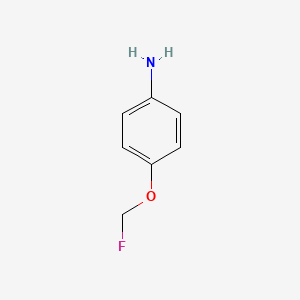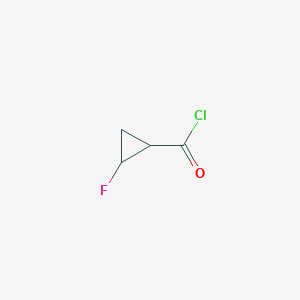
Dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione is a member of the pyrrolizine family of compounds and is a common intermediate used in the synthesis of a variety of pharmaceuticals and other compounds. It is a five-membered heterocyclic compound composed of a nitrogen atom, two oxygen atoms and three carbon atoms. It is a colorless liquid with a boiling point of 107 °C and a melting point of -5 °C. Its molecular formula is C₅H₃F₃NO₂.
Wissenschaftliche Forschungsanwendungen
Dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione has been used as a building block in the synthesis of a variety of pharmaceuticals and other compounds. It has been used as a starting material in the synthesis of a variety of antifungal drugs such as fluconazole, itraconazole, and voriconazole. It has also been used in the synthesis of a variety of other compounds such as 1,3,4-thiadiazole derivatives, benzofuran derivatives, and pyrrolo[2,3-d]pyrimidines.
Wirkmechanismus
The mechanism of action of dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione is not well understood. It is believed to act as an inhibitor of certain enzymes involved in the biosynthesis of certain fungal cell wall components. Specifically, it is believed to inhibit the enzyme 1,3-beta-glucan synthase, which is responsible for the synthesis of the fungal cell wall component 1,3-beta-glucan.
Biochemical and Physiological Effects
Dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione has been shown to have antifungal activity in vitro and in vivo. In vitro studies have shown that it is effective against a variety of fungal species including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In vivo studies have shown that it is effective against a variety of fungal infections in mice, including systemic candidiasis and cutaneous aspergillosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione in laboratory experiments include its low cost, its ease of synthesis, and its broad spectrum of antifungal activity. The main limitation of using this compound in laboratory experiments is its lack of solubility in water, which can limit its use in certain types of experiments.
Zukünftige Richtungen
The future directions for the use of dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione include further studies of its mechanism of action, its effects on other fungal species, and its potential for use in combination therapies. Additionally, further studies of its toxicity profile and its potential for use in other applications such as pest control are also possible. Finally, further studies of its structure-activity relationship and its potential for use in drug design are also possible.
Synthesemethoden
Dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione can be synthesized by a two-step process starting from 1,3-dichloro-2-fluoro-5-nitrobenzene. The first step is a nucleophilic substitution reaction between 1,3-dichloro-2-fluoro-5-nitrobenzene and sodium hydroxide in 1,4-dioxane to form the corresponding anion, which is then quenched with trifluoromethyl iodide to form dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione.
Eigenschaften
IUPAC Name |
8-(trifluoromethyl)-1,2,6,7-tetrahydropyrrolizine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c9-8(10,11)7-3-1-5(13)12(7)6(14)2-4-7/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYQXFRKJFGJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N2C1=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(Piperidin-4-yloxymethyl)-[1,2,4]oxadiazol-3-yl]-pyridine](/img/structure/B6325772.png)
![Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester](/img/structure/B6325778.png)


![Methanesulfonic acid 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester](/img/structure/B6325801.png)







